molecular formula C17H11Cl2NO3S B405490 methyl 2-{[(3,4-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate

methyl 2-{[(3,4-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate

Cat. No.: B405490
M. Wt: 380.2g/mol
InChI Key: XSWGJYDDGSYCCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-{[(3,4-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of methyl 2-{[(3,4-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate involves several steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives. Industrial production methods may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

methyl 2-{[(3,4-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl 2-{[(3,4-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C17H11Cl2NO3S

Molecular Weight

380.2g/mol

IUPAC Name

methyl 2-[(3,4-dichloro-1-benzothiophene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C17H11Cl2NO3S/c1-23-17(22)9-5-2-3-7-11(9)20-16(21)15-14(19)13-10(18)6-4-8-12(13)24-15/h2-8H,1H3,(H,20,21)

InChI Key

XSWGJYDDGSYCCZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl

Origin of Product

United States

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